2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

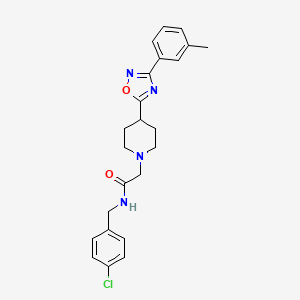

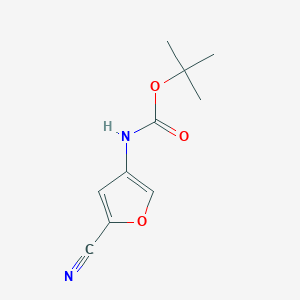

“2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate” is a chemical compound with the molecular formula C12H11NO5 . It has a molecular weight of 249.22 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate” include a molecular weight of 249.22 . The compound is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Fluorescent Labeling in Biopolymers

2,5-Dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, a derivative of 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate, has been synthesized for labeling amine residues in biopolymers. It demonstrates stable covalent labeling and is sensitive to solution pH, making it useful as a nucleic acid probe in homogeneous assay formats (Crovetto et al., 2008).

Synthesis of Pyrrolidin-2-ones

Research involving the synthesis of novel N-substituted pyrrolidin-2-ones, cyclic analogues of certain compounds, has utilized derivatives of 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate. This synthesis contributes to the understanding of these compounds’ structural and functional properties (Ebrik et al., 1998).

Development of Anticonvulsants

A study synthesized a range of compounds, including N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, as potential new hybrid anticonvulsant agents. These compounds, derived from 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate, showed promising results in preclinical seizure models (Kamiński et al., 2015).

Liquid Crystal Research

Studies on 2-hydroxypyridine ester-based liquid crystals, which include derivatives of 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate, have contributed to the understanding of mesophase behavior, stability ranges, and the effect of molecular structure on liquid crystal properties (Hagar et al., 2020).

Safety And Hazards

The safety information for “2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-9-4-2-8(3-5-9)12(16)18-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOKMSBDDPQUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)

![1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2607262.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2607266.png)

![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide](/img/structure/B2607267.png)

![(E)-4-(Dimethylamino)-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-enamide](/img/structure/B2607268.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2607269.png)